molecular formula C18H12F3NO3 B034053 N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide CAS No. 104145-35-9

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide

Cat. No. B034053
M. Wt: 347.3 g/mol
InChI Key: ADAVFBLYCHWWTK-UHFFFAOYSA-N
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Description

“N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide” is a high concentration, hydrophobic monomer . It is also known as “N-[2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acrylamide” or "7-(Acryloylamino)-4-trifluoromethylcoumarin" .


Molecular Structure Analysis

The molecular formula of the compound is C13H8F3NO3 . The exact mass is 283.04600 . The compound has a LogP value of 3.58580, indicating its partition coefficient between octanol and water . This value gives an idea about the compound’s solubility in water and lipids, which can be important for its distribution in biological systems.


Physical And Chemical Properties Analysis

The compound has a melting point of 222-224ºC (dec.) (lit.) . It is a hydrophobic monomer , suggesting that it is not soluble in water but can dissolve in organic solvents. The compound’s fluorescence properties suggest potential applications in photonic and optical materials .

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3/c19-18(20,21)14-10-17(24)25-15-9-12(6-7-13(14)15)22-16(23)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAVFBLYCHWWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350796
Record name N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide

CAS RN

104145-35-9
Record name N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Phenylacetamido)-4-(trifluoromethyl)coumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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